trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide
Description
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide (CAS: 866042-42-4) is a sulfonamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the sulfonyl moiety and a pyrrolidinylidene substituent (a five-membered cyclic imine) at the nitrogen position.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2S/c6-5(7,8)13(11,12)10-4-2-1-3-9-4/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYQGFKAIVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171194 | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-42-4 | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide typically involves the reaction of a trifluoromethylating agent with a pyrrolidine derivative under controlled conditions. One common method includes the use of trifluoromethyl sulfonamide and a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
- Case Study : In studies focusing on guanylate cyclase C (GCC) agonists, similar compounds have shown promise in treating gastrointestinal disorders by modulating fluid and electrolyte balance. The trifluoromethyl group is believed to enhance binding affinity to the target receptors, thereby increasing therapeutic efficacy .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.
- Application Example : Researchers have utilized this compound in the synthesis of pyrrolidine derivatives that exhibit significant biological activity against various pathogens. The trifluoromethyl moiety improves the lipophilicity of the resulting compounds, enhancing their bioavailability .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | GCC Agonist Activity | |
| Related Pyrrolidine Derivative | Antimicrobial Activity | |
| Trifluoromethyl Substituted Compound | Anticancer Activity |
- Gastrointestinal Disorders : The application of this compound as a GCC agonist has been documented in clinical trials aimed at treating conditions such as irritable bowel syndrome (IBS). The compound's ability to induce cGMP production has been linked to improved intestinal motility and secretion .
- Antimicrobial Research : Studies have highlighted its effectiveness against certain bacterial strains, suggesting that modifications to the pyrrolidine structure can yield compounds with enhanced antimicrobial properties. This opens avenues for developing new antibiotics amid rising resistance issues .
Mechanism of Action
The mechanism of action of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The pyrrolidine ring and methanesulfonamide moiety contribute to its binding affinity and specificity towards target proteins and receptors .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, but substituents like pyrrolidinylidene (target) or phenylacetyl () modulate acidity and reactivity.
- Its cyclic imine may offer novel binding modes for enzyme inhibition.
- Future Directions: Synthesis and testing of the target compound for COX-2 inhibition, pesticidal activity, or H-bond donor efficacy are warranted.
Biological Activity
Introduction
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of trifluoromethyl and pyrrolidine moieties. The IUPAC name indicates its functional groups, which are critical for its biological interactions.
Biological Activity Overview
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with this compound. For instance, N-trifluoromethylthiolated sulfonimidamides demonstrated notable antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL, comparable to established antibiotics like ethambutol .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In related research, fluorinated derivatives exhibited antiproliferative effects against various cancer cell lines. For example, specific fluorinated triazolo compounds showed high cytotoxicity against breast and lung cancer cells, indicating that modifications to the pyrrolidine structure could enhance anticancer activity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In one study, related compounds showed varying degrees of toxicity in HepG2 liver cells, with some exhibiting significant cytotoxic effects at concentrations as low as 14 μg/mL . This suggests that while the compound may have therapeutic potential, careful consideration must be given to its toxicity.
The mechanism by which this compound exerts its biological effects is still under investigation. The presence of the trifluoromethyl group has been implicated in enhancing the compound's reactivity and interaction with biological targets. It is hypothesized that such modifications could influence binding affinity and selectivity towards specific enzymes or receptors involved in disease processes.
Data Summary
| Biological Activity | Tested Compounds | MIC/IC50 Values | Cell Lines |
|---|---|---|---|
| Antimycobacterial | SCF3-Sulfonimidamides | 4-8 μg/mL | M. tuberculosis |
| Anticancer | Fluorinated Triazoles | IC50 < 0.5 μM | A549 (lung), NCI-H1975 (lung) |
| Cytotoxicity | Various Derivatives | 14-90 μg/mL | HepG2 |
Case Studies
- Antimycobacterial Activity : A study evaluated N-trifluoromethylthiolated sulfonimidamides against M. tuberculosis, revealing potent activity comparable to first-line treatments .
- Anticancer Evaluation : Research on fluorinated triazoles indicated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .
- Toxicity Assessment : Cytotoxicity assays demonstrated that certain derivatives had lower toxicity compared to established chemotherapeutics, indicating a favorable safety profile for further development .
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential while minimizing toxicity risks. Future studies should focus on detailed structure-activity relationship analyses to guide the development of more effective derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
